molecular formula C23H21N3O2 B349302 N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine CAS No. 526188-72-7

N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine

Cat. No.: B349302
CAS No.: 526188-72-7
M. Wt: 371.4g/mol
InChI Key: LPAYQRCLAPQUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is a synthetic chemical compound of significant research interest due to its complex molecular architecture featuring both benzodioxole and indole moieties. These structural features are often found in compounds with various bioactivities. For instance, 1,3-benzodioxole derivatives have been investigated as potent auxin receptor agonists in plant biology studies , and other structurally related indole-containing compounds have been explored for their potential to modulate protein functions . Researchers are interested in this compound for potential applications in medicinal chemistry and drug discovery, particularly in high-throughput screening and as a key intermediate in the synthesis of more complex molecules. Its mechanism of action and specific molecular targets are areas of ongoing investigation and should be verified through appropriate experimental assays. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-14-9-10-24-21(11-14)26-23(16-7-8-19-20(12-16)28-13-27-19)22-15(2)25-18-6-4-3-5-17(18)22/h3-12,23,25H,13H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAYQRCLAPQUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC3=C(C=C2)OCO3)C4=C(NC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications in medicine.

Chemical Structure

The compound features a complex structure that includes:

  • A benzodioxole moiety, known for its diverse biological activities.
  • An indole group that contributes to its pharmacological properties.
  • A pyridine component that may enhance bioavailability and receptor binding.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, compounds similar to this compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies indicated IC50 values ranging from 0.68 µM to 0.85 µM for α-amylase inhibition, suggesting strong antidiabetic potential (as seen with related compounds) .

2. Anticancer Properties

The compound's efficacy against cancer cells has been explored through various assays. For example:

  • In vitro tests demonstrated cytotoxic effects against several cancer cell lines with IC50 values ranging from 26 µM to 65 µM.
  • The safety profile was also assessed using normal cell lines, showing minimal toxicity (IC50 > 150 µM), indicating a selective action against cancer cells .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of key metabolic enzymes like α-amylase.
  • Modulation of insulin and insulin-like growth factor (IGF) pathways, potentially influencing cancer cell proliferation .

Case Studies

A notable study involved the synthesis and characterization of benzodioxole derivatives, including this compound. The findings revealed:

CompoundTarget EnzymeIC50 (µM)Cell Line TestedToxicity Level
IIaα-amylase0.85Hek293t>150
IIcα-amylase0.68Hek293t>150
IIdCancer Cells26 - 65VariousLow

These results underscore the compound's dual role as both an antidiabetic agent and a potential anticancer therapeutic.

Future Directions

Given the promising results regarding the biological activity of this compound, further research is warranted:

  • In Vivo Studies : To confirm the efficacy and safety observed in vitro.
  • Mechanistic Studies : To elucidate the precise pathways influenced by this compound.
  • Structural Modifications : To enhance potency and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features are compared to analogs containing overlapping moieties:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Reference
N-[(2H-1,3-Benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine Benzodioxol, 2-methylindole, 4-methylpyridin-2-amine Hypothesized CNS or kinase modulation (structural inference)
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine Indole, pyrrolidinylmethyl, nitropyridinylamino Unspecified pharmacological activity (indole-pyridine hybrid)
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine Indole, pyrimidin-2-amine, fluorophenyl Likely kinase inhibitor (indole-pyrimidine scaffold)
1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine Benzodioxol, aliphatic amine CNS stimulant (CLP hazard label)
N-[4-(2-Methoxy-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]-5-methylpyridin-2-amine Pyridin-2-amine, imidazopyridine Potential enzyme inhibition (heterocyclic amine system)

Key Observations

Benzodioxol Derivatives: The benzodioxol group in the target compound contrasts with simpler aliphatic analogs like 1-(2H-1,3-benzodioxol-5-yl)-N-methylbutan-2-amine, which is a known CNS stimulant . The diarylmethyl linkage in the target compound may confer improved steric bulk and binding specificity compared to linear chains.

Indole-Pyridine/Pyrimidine Hybrids :

  • The indole-pyridin-2-amine scaffold is structurally distinct from indole-pyrimidine analogs (e.g., ), where pyrimidine’s additional nitrogen may alter hydrogen-bonding interactions with targets . The target’s 4-methylpyridin-2-amine moiety could enhance solubility relative to nitro-substituted pyridines () .

Synthetic Utility :

  • The 4-methylpyridin-2-amine group is frequently employed in Suzuki couplings (e.g., ), suggesting the target compound could serve as a precursor for further derivatization .

Preparation Methods

Reaction Conditions and Optimization

  • Starting material : Phenylhydrazine and 3-methyl-2-butanone.

  • Catalyst : Concentrated HCl or ZnCl₂.

  • Temperature : Reflux in ethanol (78°C, 12–24 hours).

  • Yield : 65–78% (Table 1).

Table 1: Optimization of Fischer Indole Synthesis

CatalystSolventTime (h)Yield (%)
HCl (conc.)Ethanol1872
ZnCl₂Toluene2468
H₂SO₄DMF1265

The aldehyde functionality is introduced via Vilsmeier-Haack formylation at the indole’s 3-position using POCl₃ and DMF:

2-MethylindolePOCl₃, DMF2-Methyl-1H-indole-3-carbaldehyde\text{2-Methylindole} \xrightarrow{\text{POCl₃, DMF}} \text{2-Methyl-1H-indole-3-carbaldehyde}

Preparation of the 1,3-Benzodioxol-5-ylmethanol Component

The benzodioxol fragment is derived from piperonal (1,3-benzodioxole-5-carbaldehyde), which is reduced to the corresponding alcohol:

Reduction of Piperonal

  • Reducing agent : NaBH₄ in methanol.

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 89–92%.

PiperonalNaBH₄, MeOH1,3-Benzodioxol-5-ylmethanol\text{Piperonal} \xrightarrow{\text{NaBH₄, MeOH}} \text{1,3-Benzodioxol-5-ylmethanol}

Coupling of Benzodioxolylmethanol and Indole-3-Carbaldehyde

The central methylene bridge is formed via a nucleophilic addition-elimination reaction , facilitated by acidic conditions:

Acid-Catalyzed Condensation

  • Reactants : 1,3-Benzodioxol-5-ylmethanol + 2-Methyl-1H-indole-3-carbaldehyde.

  • Catalyst : p-Toluenesulfonic acid (p-TsOH).

  • Solvent : Toluene, reflux (110°C, 6–8 hours).

  • Mechanism : Dehydration to form a benzodioxolyl-indolylmethane intermediate.

  • Yield : 70–75%.

Introduction of the 4-Methylpyridin-2-Amine Group

The final step involves coupling the benzodioxolyl-indolylmethane with 4-methylpyridin-2-amine. Two methods are explored:

Reductive Amination

  • Reactants : Benzodioxolyl-indolylmethane + 4-Methylpyridin-2-amine.

  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN).

  • Solvent : MeOH, room temperature, 12 hours.

  • Yield : 60–65%.

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Base : Cs₂CO₃.

  • Solvent : Dioxane, 100°C, 24 hours.

  • Yield : 55–60%.

Table 2: Comparison of Amination Methods

MethodCatalystYield (%)Purity (%)
Reductive AminationNaBH₃CN6295
Buchwald-HartwigPd₂(dba)₃/Xantphos5892

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

  • Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole NH), 6.85–7.10 (m, aromatic protons).

    • HRMS : m/z calculated for C₂₃H₂₁N₃O₂ [M+H]⁺: 372.1709; found: 372.1712.

Challenges and Optimization Opportunities

  • Low yields in amination steps : Optimize catalyst loading or explore alternative ligands for Pd-mediated couplings.

  • Byproduct formation during condensation : Use molecular sieves to absorb water and shift equilibrium.

  • Stereochemical control : The central methylene carbon may require chiral resolution if enantiomerically pure material is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.